N-(9-ethyl-9H-carbazol-3-yl)-2-furamide
Description
N-(9-Ethyl-9H-carbazol-3-yl)-2-furamide is a carbazole-derived compound characterized by a 9-ethyl-substituted carbazole core linked to a 2-furamide group at the 3-position. Carbazole derivatives are renowned for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties .
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O2/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-19(22)18-8-5-11-23-18/h3-12H,2H2,1H3,(H,20,22) |
InChI Key |
BMWOLMXPIMAROR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide typically involves the reaction of 9-ethyl-9H-carbazole with furan-2-carboxylic acid or its derivatives. One common method includes the following steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: This intermediate is prepared by treating 9-ethyl-9H-carbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Coupling with furan-2-carboxylic acid: The final step involves coupling 9-ethyl-9H-carbazol-3-carbaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst, such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The furan ring can participate in electrophilic substitution reactions, while the carbazole moiety can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
Oxidation: Formation of oxidized derivatives of the furan ring.
Reduction: Formation of reduced derivatives of the carbazole moiety.
Substitution: Formation of substituted carbazole or furan derivatives.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide involves its interaction with molecular targets and pathways. Carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbazole derivatives exhibit structural and functional diversity depending on substituents. Below is a systematic comparison of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide with structurally or functionally related compounds.
Table 1: Structural and Functional Comparison
Key Findings
Antimicrobial Activity: The phenoxyacetamide derivative (Table 1) exhibits potent antifungal activity by targeting fungal plasma membrane ATPases, suggesting that carbazole amides with electron-rich aromatic groups enhance membrane interaction . In contrast, bis(benzofuroyl)-carbazoles show activity against Gram-positive bacteria, likely due to planar benzofuran moieties enabling DNA intercalation . This compound’s furamide group, being smaller than benzofuroyl, may limit steric hindrance but reduce DNA binding efficacy.
Enzyme Inhibition: AF3442, a benzamide derivative, inhibits microsomal prostaglandin E synthase-1 (IC₅₀ = 0.8 μM) via hydrophobic interactions with the benzamide’s trifluoromethyl group . AJ2-31, a butyramide-benzimidazole hybrid, targets SLC15A4 transporters, indicating that carbazole-linked amides with bulky substituents enhance target specificity .
Photophysical Properties: Triphenylamine-pyrimidine derivatives outperform 9-ethylcarbazole analogs in fluorescence quantum yield (Φ = 0.86 vs. <0.5 for carbazoles) due to stronger electron-donating effects . Bis(benzofuroyl)-carbazoles exhibit red-shifted emission (λₑₘ = 450 nm) compared to monosubstituted analogs, suggesting that the 2-furamide group in the target compound may offer moderate Stokes shifts suitable for bioimaging .
Synthetic Accessibility: Carbazole amides are typically synthesized via nucleophilic substitution (e.g., coupling chloroacetamide intermediates with phenols or amines) . The 2-furamide group’s introduction may require milder conditions than benzofuroyl or benzimidazole derivatives, which involve multi-step cyclization .
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